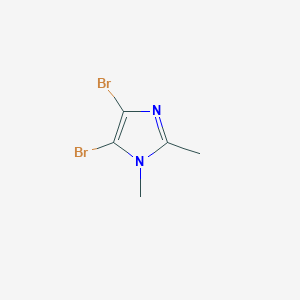

4,5-Dibromo-1,2-dimethyl-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-1,2-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPMMLNFWNJAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307444 | |

| Record name | 4,5-Dibromo-1,2-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16954-05-5 | |

| Record name | 16954-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dibromo-1,2-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dibromo-1,2-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dibromo-1,2-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-1,2-dimethyl-1H-imidazole is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its imidazole core is a privileged scaffold in numerous biologically active molecules, and the presence of two bromine atoms at the C4 and C5 positions provides reactive handles for further molecular elaboration through cross-coupling reactions. This guide offers a comprehensive overview of the known physical and chemical properties of this versatile building block, including its structural characteristics, and a plausible synthetic protocol.

Molecular and Physicochemical Properties

This compound is a solid at room temperature, typically supplied as a crystalline powder with a purity of 98% or higher.[1] Proper handling and storage are crucial for maintaining its integrity; it should be kept in a tightly sealed container in a dry, room-temperature environment.[1]

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties such as melting and boiling points are not extensively reported in the scientific literature.

| Property | Value | Source(s) |

| CAS Number | 16954-05-5 | [1][2] |

| Molecular Formula | C₅H₆Br₂N₂ | [1][2] |

| Molecular Weight | 253.92 g/mol | |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | Room Temperature (sealed, dry) | [1] |

| InChI Key | IRPMMLNFWNJAMH-UHFFFAOYSA-N | [1] |

Solubility Profile

While quantitative solubility data for this compound is not widely published, its solubility can be inferred from its structure and from data on analogous compounds. The presence of two bromine atoms and two methyl groups on the imidazole ring increases its lipophilicity. Therefore, it is expected to have low solubility in water but good solubility in common organic solvents. For the related compound, 4,5-dibromo-1-methyl-1H-imidazole, it is reported to be soluble in dichloromethane.[3] This suggests that solvents such as dichloromethane, chloroform, and ethyl acetate are likely suitable for dissolving this compound.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two singlets corresponding to the two methyl groups. The N-methyl group (at position 1) would likely appear in the range of 3.5-4.0 ppm, while the C-methyl group (at position 2) would be expected to be further upfield, likely in the 2.2-2.6 ppm range. The absence of protons on the imidazole ring simplifies the spectrum.

-

¹³C NMR: The carbon NMR spectrum would be expected to show five distinct signals: two for the methyl carbons and three for the imidazole ring carbons. The two brominated carbons (C4 and C5) would be significantly downfield due to the deshielding effect of the bromine atoms. The C2 carbon, attached to the methyl group and two nitrogen atoms, would also be downfield. The methyl carbons would appear at the higher field end of the spectrum.

Mass Spectrometry

Mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This would result in a triplet of peaks (M, M+2, M+4) with relative intensities of approximately 1:2:1. Predicted collision cross-section data for various adducts have been calculated.[4]

Crystallography

While crystal structure data for the free base is not available, the structure of its hydrobromide salt, 4,5-dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide, has been determined by X-ray crystallography.[5] This confirms the connectivity of the atoms and the planarity of the imidazole ring.

Synthesis and Purification

A robust and scalable synthesis of this compound can be achieved through the direct bromination of 1,2-dimethyl-1H-imidazole. This approach is advantageous as it avoids the formation of regioisomers that can occur with other starting materials.[6] The use of N-Bromosuccinimide (NBS) is a common and effective method for the bromination of electron-rich heterocyclic systems like imidazoles.[7][8]

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of this compound based on established methods for imidazole bromination.

Materials:

-

1,2-Dimethyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dimethyl-1H-imidazole (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM).

-

Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. To the stirred solution, add N-Bromosuccinimide (2.2 eq.) portion-wise, maintaining the temperature below 5 °C. The use of a slight excess of NBS helps to drive the reaction to completion and ensure dibromination.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts. Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound is a valuable synthetic intermediate with well-defined structural and chemical properties. While some specific physical data points like its melting point are not extensively documented, its characteristics can be reliably inferred from its structure and the properties of similar compounds. The provided synthetic protocol offers a robust method for its preparation, enabling its use in a wide range of applications in drug discovery and materials science.

References

-

Bahnous, M., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2012). 4,5-Dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2239. [Link]

-

Quinoline. (n.d.). 4,5-Dibromo-1-methyl-1H-imidazole. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Imidazole, 4,5-dibromo-. Retrieved from [Link]

-

ResearchGate. (2023). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

ResearchGate. (2025). Alkene‐ and Alkyne‐substituted Methylimidazolium Bromides: Structural Effects and Physical Properties. Retrieved from [Link]

Sources

- 1. This compound | 16954-05-5 [sigmaaldrich.com]

- 2. This compound | 16954-05-5 [sigmaaldrich.com]

- 3. 4,5-Dibromo-1-methyl-1H-imidazole | Chemical Properties, Uses, Safety Data & Reliable Supplier China [quinoline-thiophene.com]

- 4. PubChemLite - this compound (C5H6Br2N2) [pubchemlite.lcsb.uni.lu]

- 5. 4,5-Dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4,5-Dibromo-1,2-dimethyl-1H-imidazole: Structure, Bonding, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-1,2-dimethyl-1H-imidazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring bromine atoms at the 4 and 5 positions and methyl groups at the 1 and 2 positions of the imidazole core, imparts specific reactivity and properties that are of significant interest in medicinal chemistry and materials science. The imidazole scaffold is a privileged structure in numerous biologically active molecules, and the presence of two reactive bromine atoms allows for the introduction of diverse functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the chemical structure, bonding characteristics, synthesis, and potential applications of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 16954-05-5 | [1] |

| Molecular Formula | C₅H₆Br₂N₂ | [1] |

| Molecular Weight | 253.92 g/mol | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Storage | Sealed in dry, room temperature | |

| InChI Key | IRPMMLNFWNJAMH-UHFFFAOYSA-N |

Chemical Structure and Bonding

The chemical structure of this compound is characterized by a five-membered aromatic imidazole ring. The aromaticity of the imidazole ring is a key feature, arising from the delocalization of six π-electrons over the five ring atoms. This electron delocalization contributes to the planarity and stability of the ring system.

The substituents on the imidazole ring significantly influence its electronic properties and reactivity. The two bromine atoms at the C4 and C5 positions are electron-withdrawing groups due to their high electronegativity. This withdrawal of electron density deactivates the ring towards electrophilic substitution but, more importantly, makes the carbon atoms to which they are attached electrophilic and susceptible to nucleophilic attack, particularly in the context of metal-catalyzed cross-coupling reactions. The methyl group at the C2 position is a weak electron-donating group, which can slightly modulate the electron density of the ring. The methyl group at the N1 position prevents the formation of regioisomers in reactions involving the deprotonation of the imidazole N-H, a common complication in the functionalization of N-unsubstituted imidazoles.

While a crystal structure for the neutral this compound is not publicly available, the crystal structure of the closely related 4,5-dibromo-1,2-dimethyl-1H-imidazolium bromide has been reported.[2] This structure provides valuable insight into the bond lengths and angles of the core imidazole ring, which are expected to be similar in the neutral molecule. In the imidazolium salt, the C-N and C-C bond lengths within the ring are intermediate between single and double bonds, consistent with a delocalized π-system. The C-Br bond lengths are also within the expected range for bromo-aromatic compounds.

Synthesis of this compound

A scalable and cost-effective synthesis of 4-bromo-1,2-dimethyl-1H-imidazole has been reported, which proceeds through the formation of this compound as a key intermediate.[1] This protocol provides a reliable method for the preparation of the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the mono-bromo analog, where the dibromo compound is a direct precursor.[1]

Materials:

-

1,2-dimethyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1,2-dimethyl-1H-imidazole (1.0 eq) in DMF, add N-Bromosuccinimide (2.1-2.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or used directly in the next step if the purity is deemed sufficient.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it is a solid that is easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine for the substitution reaction on the electron-rich imidazole ring. Using a slight excess of NBS ensures the complete dibromination of the starting material.[3]

-

Dimethylformamide (DMF): DMF is a polar aprotic solvent that is suitable for this type of electrophilic aromatic substitution reaction. It effectively dissolves the reactants and facilitates the reaction.

-

Aqueous Workup: The aqueous workup is essential to remove the DMF solvent and any water-soluble byproducts, such as succinimide. The brine wash helps to remove any remaining water from the organic layer.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Other potential cross-coupling reactions for the functionalization of this compound include Sonogashira, Heck, and Buchwald-Hartwig amination reactions, which would allow for the introduction of alkynyl, vinyl, and amino groups, respectively. The ability to perform these transformations makes this compound a valuable and versatile intermediate for the synthesis of a wide range of complex molecules.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its well-defined structure, coupled with the presence of two reactive bromine atoms, provides a versatile platform for the synthesis of a diverse array of substituted imidazoles. This guide has provided an in-depth overview of its chemical structure, bonding, synthesis, and potential reactivity, offering a valuable resource for researchers and scientists working in the field of organic synthesis and drug discovery. Further experimental studies to fully characterize its spectroscopic properties and explore its reactivity in various cross-coupling reactions will undoubtedly expand its utility as a valuable building block in chemical synthesis.

References

-

Bahnous, M., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2012). 4,5-Dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2169. [Link]

-

Quinoline. 4,5-Dibromo-1-methyl-1H-imidazole. [Link]

Sources

A Technical Guide to 4,5-Dibromo-1,2-dimethyl-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of 4,5-dibromo-1,2-dimethyl-1H-imidazole, a key heterocyclic building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and its strategic applications in medicinal chemistry, particularly as a precursor for potent kinase inhibitors. This document is designed to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Versatility of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to act as a versatile pharmacophore capable of engaging in various biological interactions.[1] The strategic functionalization of the imidazole core is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its binding affinity, selectivity, and pharmacokinetic profile.

Among the functionalized imidazoles, halogenated derivatives, such as this compound, serve as exceptionally valuable synthetic intermediates. The two bromine atoms at the C4 and C5 positions act as reactive handles for a variety of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.[3] This capability is paramount in the exploration of structure-activity relationships (SAR) during lead optimization campaigns. Furthermore, the dimethyl substitution at the N1 and C2 positions provides steric and electronic modulation, which can enhance metabolic stability and influence the overall conformation of the final molecule.

This guide will focus on the synthesis of this compound from its precursor, 1,2-dimethyl-1H-imidazole, its detailed characterization, and its emerging role in the development of targeted therapeutics.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 16954-05-5 | [4] |

| Molecular Formula | C₅H₆Br₂N₂ | [4] |

| Molecular Weight | 253.92 g/mol | [4] |

| Physical Form | Solid | [4] |

| Storage | Sealed in dry, room temperature | [4] |

Safety Information:

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis and Mechanistic Insights: Electrophilic Bromination of 1,2-Dimethyl-1H-imidazole

The most direct and widely employed method for the synthesis of this compound is the electrophilic bromination of its precursor, 1,2-dimethyl-1H-imidazole. The imidazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The C4 and C5 positions are particularly activated towards substitution.

The choice of brominating agent is a critical parameter in this synthesis. While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the preferred reagent.[5] NBS is a crystalline solid that is significantly easier and safer to handle than liquid bromine, and it serves as a reliable source of electrophilic bromine (Br⁺).[5] The use of NBS also minimizes the formation of hazardous hydrogen bromide (HBr) gas as a byproduct during the initial phase of the reaction.[5]

The reaction proceeds via a stepwise electrophilic aromatic substitution mechanism. The introduction of the first bromine atom can influence the reactivity of the ring towards the second bromination. In some cases, the first bromination can activate the ring, leading to a rapid second substitution.[5] Therefore, careful control of the stoichiometry of the brominating agent is crucial to achieve a high yield of the desired dibrominated product and minimize the formation of mono-brominated intermediates. A slight excess of the brominating agent (typically 2.1 to 2.2 equivalents) is often used to drive the reaction to completion.[5]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the bromination of substituted imidazoles.[5][6]

Materials:

-

1,2-Dimethyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

10% Sodium thiosulfate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,2-dimethyl-1H-imidazole (1.0 eq) in anhydrous DMF.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (2.2 eq) portion-wise over a period of 30 minutes, ensuring the temperature remains low.

-

Reaction: After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up:

-

Pour the reaction mixture into a beaker containing ice water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution (to quench any unreacted bromine), deionized water, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Two singlets corresponding to the two methyl groups (N-CH₃ and C-CH₃). The chemical shifts will be influenced by the electronic environment of the imidazole ring. |

| ¹³C NMR | Resonances for the two methyl carbons and the three carbons of the imidazole ring. The carbon atoms directly attached to the bromine atoms (C4 and C5) are expected to be significantly deshielded and appear at a lower field. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the methyl groups, C=N and C=C stretching of the imidazole ring (typically in the 1400-1600 cm⁻¹ region), and C-Br stretching (typically below 800 cm⁻¹).[7] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing two bromine atoms (due to the ⁷⁹Br and ⁸¹Br isotopes) would be observed.[7] |

Reactivity and Synthetic Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its two bromine atoms, which serve as versatile handles for the construction of more complex molecules through various cross-coupling reactions.[3] This makes it a valuable building block in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

The bromine atoms at the C4 and C5 positions are susceptible to substitution in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (with boronic acids) and Sonogashira (with terminal alkynes) reactions.[3] These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents, enabling the systematic exploration of the chemical space around the imidazole core.[3]

A particularly promising application of this compound is in the synthesis of kinase inhibitors.[6][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9] Small molecule kinase inhibitors have emerged as a major class of targeted therapeutics.[9] The imidazole scaffold is a common feature in many kinase inhibitors, where it often serves as a scaffold to orient substituents that interact with the ATP-binding pocket of the kinase.

Caption: Synthetic utility of this compound.

Biological Significance: A Gateway to Modulating Cellular Signaling

While this compound itself is not typically the final active pharmaceutical ingredient (API), its importance lies in its role as a key intermediate for the synthesis of biologically active molecules that can modulate critical cellular signaling pathways. The ability to readily diversify the imidazole core at the 4 and 5 positions allows for the generation of compounds that can be tailored to interact with specific biological targets.

As previously mentioned, a significant application is in the development of kinase inhibitors. For instance, substituted imidazoles are known to be potent inhibitors of p38 MAP kinase and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy. The p38 MAP kinase pathway is involved in cellular responses to stress and inflammation and plays a role in cancer cell proliferation and survival. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

By using this compound as a starting material, medicinal chemists can synthesize novel substituted imidazoles and screen them for inhibitory activity against a panel of kinases. This approach can lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacological properties for the treatment of cancer and other diseases driven by aberrant kinase signaling.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis via electrophilic bromination of 1,2-dimethyl-1H-imidazole, coupled with the reactivity of its two bromine atoms in cross-coupling reactions, provides a powerful platform for the creation of diverse molecular architectures. For drug development professionals, this compound represents a key starting point for the synthesis of novel kinase inhibitors and other potential therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the quest for new and improved medicines.

References

- Bahnous, M., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2012). 4,5-Dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1839.

- BenchChem. (2025). Technical Support Center: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. BenchChem.

- Smolecule. (n.d.). 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde. Smolecule.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions. BenchChem.

- ResearchGate. (n.d.). H-/13C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. BenchChem.

- Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen, 7(04), 496-500.

- ResearchGate. (2023). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules.

- BenchChem. (2025). Spectroscopic and Synthetic Insights into 4,5-Dibromo-2-phenyl-1H-imidazole: A Technical Overview. BenchChem.

- Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. (n.d.). ScienceDirect.

- PubMed Central. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution.

- The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). HMDB.

- ResearchGate. (n.d.). Structure of 4-bromo-1,2-dimethyl-1 H -imidazole ( ) and selected....

- PubChem. (n.d.). 1H-Imidazole, 4,5-dibromo-.

- Oceanchem Group Limited. (n.d.). Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block.

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

- Sigma-Aldrich. (n.d.). This compound.

- PubMed Central. (2025). Anti-cancer Effects of 1,4-Dialkoxynaphthalene-Imidazolium Salt Derivatives through ERK5 kinase activity inhibition.

- PubMed Central. (n.d.). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents.

- MDPI. (2019).

- ResearchGate. (2022). (PDF)

- Royal Society of Chemistry. (n.d.). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.

- Journal of Drug Delivery and Therapeutics. (n.d.).

- Royal Society of Chemistry. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.

- ResearchGate. (2025).

- ResearchGate. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole.

- Sigma-Aldrich. (n.d.). This compound | 16954-05-5.

- PubMed. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure.

- National Institutes of Health. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.

- PubMed. (n.d.). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold.

- PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles.

- PubMed Central. (n.d.). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants.

- Google Patents. (n.d.).

- Longdom Publishing. (2017).

- MDPI. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.

Sources

- 1. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Dibromo-1,2-dimethyl-1H-imidazole (CAS: 16954-05-5)

Abstract

This technical guide provides a comprehensive overview of 4,5-Dibromo-1,2-dimethyl-1H-imidazole, CAS number 16954-05-5. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. It delves into the core physicochemical properties, a detailed and scalable synthesis protocol, characteristic reactivity, and its critical applications as a synthetic intermediate. Furthermore, this guide outlines essential safety and handling procedures to ensure its proper use in a laboratory setting. The insights provided are grounded in established scientific literature to support and empower advanced research and development endeavors.

Introduction: A Key Building Block in Medicinal Chemistry

This compound is a halogenated heterocyclic compound that has emerged as a significant building block in the synthesis of complex organic molecules.[1] Its structure, featuring a substituted imidazole ring, is a privileged scaffold in medicinal chemistry, frequently found in biologically active compounds.[2] The strategic placement of two bromine atoms on the imidazole core provides highly reactive sites for further functionalization, particularly through metal-catalyzed cross-coupling reactions. This reactivity allows for the efficient introduction of diverse molecular fragments, making it an invaluable intermediate in the construction of active pharmaceutical ingredients (APIs), especially in the development of kinase inhibitors for anticancer therapies.[1][3]

The imidazole moiety itself is a cornerstone in numerous biological systems, and its derivatives are known to exhibit a wide range of pharmacological activities.[4] The methyl groups at the N1 and C2 positions of this specific molecule enhance its stability and modulate the electronic properties of the heterocyclic core, which can be crucial for fine-tuning the metabolic stability and lipophilicity of target drug candidates.[1]

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis.

Structural Information

The molecular structure of this compound is characterized by a five-membered imidazole ring with bromine substituents at positions 4 and 5, and methyl groups at position 1 (nitrogen) and position 2 (carbon).

Caption: Molecular structure of this compound.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 16954-05-5 | |

| Molecular Formula | C₅H₆Br₂N₂ | |

| Molecular Weight | 253.92 g/mol | [5] |

| Physical Form | Pale-yellow solid | [1] |

| Purity | >98.0% (typical) | [5] |

| Solubility | Low solubility in water; Soluble in organic solvents such as Dichloromethane. | [4][6] |

| Storage Temperature | Room temperature; Sealed in a dry environment. |

Synthesis Protocol: A Scalable Approach

A cost-effective and scalable two-step synthesis for producing 4-bromo-1,2-dimethyl-1H-imidazole has been developed, which proceeds through the crucial intermediate, this compound.[1] This method avoids the formation of regioisomers, a common challenge in the synthesis of substituted imidazoles.[1]

Synthesis of this compound

This protocol details the direct bromination of 1,2-dimethyl-1H-imidazole.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a suitable reactor, a solution of 1,2-dimethyl-1H-imidazole (1.0 equiv) is prepared in dimethylformamide (DMF).[1]

-

Addition of Brominating Agent: N-bromosuccinimide (NBS) (2.5 equiv) is added slowly to the stirred solution at room temperature.[1]

-

Reaction: The reaction mixture is stirred at room temperature for 6 hours. The progress of the reaction should be monitored by LCMS and TLC.[1]

-

Work-up: Upon completion, the reaction is quenched by the addition of a sodium thiosulfate solution. The mixture is then extracted three times with ethyl acetate (EtOAc).[1]

-

Isolation: The combined organic layers are dried over sodium sulfate and then concentrated under reduced pressure to yield the crude product.[1]

-

Purification: The final product, this compound, is purified by column chromatography to afford a pale-yellow solid with a reported yield of 80%.[1]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of the two bromine atoms, which serve as versatile handles for constructing more complex molecules.

Cross-Coupling Reactions

The C-Br bonds at the 4 and 5 positions are susceptible to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][7] This reaction allows for the formation of C-C bonds by coupling the dibromoimidazole with a variety of aryl or heteroaryl boronic acids.[8] This is a cornerstone strategy for building the core structures of many targeted therapeutics.[7]

The potential for selective mono- or di-functionalization by controlling reaction conditions makes this intermediate particularly valuable for generating libraries of analogues during lead optimization in drug discovery programs.[7]

Caption: General scheme for Suzuki-Miyaura coupling of this compound.

Application in Kinase Inhibitor Synthesis

A significant application of this compound is as a key intermediate in the synthesis of kinase inhibitors.[1][3] For instance, it is a precursor to 4-bromo-1,2-dimethyl-1H-imidazole, which is a crucial component in the development of inhibitors for casein kinase, xanthine oxidase, and other enzymes implicated in cancer and other diseases.[1] The ability to readily introduce substituents at the 4- and 5-positions is critical for exploring the structure-activity relationships (SAR) needed to achieve high potency and selectivity for the target kinase.[2][9]

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods.

| Technique | Observed/Expected Features | Source |

| ¹H NMR | (400 MHz, CDCl₃): δ = 3.54 (s, 3H, N-CH₃), 2.40 (s, 3H, C-CH₃). | [1] |

| ¹³C NMR | Expected resonances for the carbon atoms of the imidazole ring and the two methyl groups. The carbons attached to the bromine atoms (C4 and C5) would be shifted significantly downfield. | [10] (by analogy) |

| Mass Spectrometry | A molecular ion peak pattern characteristic of a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) would be expected. Predicted m/z for [M+H]⁺ is 252.89705. | [10][11] (by analogy and prediction) |

| IR Spectroscopy | Expected characteristic absorption bands for C-H stretching of the methyl groups, and C=N and C=C stretching of the imidazole ring. | [10] (by analogy) |

Safety, Handling, and Disposal

Proper management of this compound in the laboratory is essential for ensuring safety and regulatory compliance.

Hazard Identification

The compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The corresponding GHS pictogram is the exclamation mark (GHS07).

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment:

-

General Hygiene: Avoid inhalation of dust. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12][13]

Storage

Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture ingress.

Disposal

This compound should be classified as a halogenated organic waste. It must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible materials.[12] Disposal should be carried out through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[12]

Conclusion

This compound (CAS: 16954-05-5) is a highly valuable and versatile intermediate in modern synthetic and medicinal chemistry. Its well-defined reactivity, particularly in cross-coupling reactions, combined with a scalable synthesis protocol, makes it a strategic building block for the discovery and development of novel therapeutics. This guide provides the foundational technical knowledge required for its effective and safe utilization in advanced research applications.

References

-

Quinoline. (n.d.). 4,5-Dibromo-1-methyl-1H-imidazole. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Imidazole, 4,5-dibromo-. Retrieved from [Link]

-

ResearchGate. (2023). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. Retrieved from [Link]

-

Bahnous, M., et al. (2012). 4,5-Dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1391. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(15), 5801. Available from: [Link]

-

Asim, S., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(12), 2272. Available from: [Link]

-

Glavač, D., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(1), 189. Available from: [Link]

-

van den Hurk, T., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1957–1964. Available from: [Link]

-

NIST. (n.d.). 1H-Imidazole, 1,2-dimethyl-. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Hutai, D., et al. (2025). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one. ResearchGate. Retrieved from [Link]

-

Domanska, U., & Hofman, T. (2025). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Retrieved from [Link]

-

P212121. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0). Retrieved from [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4,5-Dibromo-1-methyl-1H-imidazole | Chemical Properties, Uses, Safety Data & Reliable Supplier China [quinoline-thiophene.com]

- 5. store.p212121.com [store.p212121.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. PubChemLite - this compound (C5H6Br2N2) [pubchemlite.lcsb.uni.lu]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 4,5-Dibromo-1,2-dimethyl-1H-imidazole in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, the strategic use of highly functionalized heterocyclic intermediates is paramount. 4,5-Dibromo-1,2-dimethyl-1H-imidazole (CAS No. 16954-05-5) has emerged as a critical building block for the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structural motif is found in a diverse range of bioactive compounds, including inhibitors for kinases such as casein kinase and RIP1 kinase, which are instrumental in anticancer therapy research.[1] The efficient use of this intermediate in synthetic workflows—from reaction setup and optimization to product isolation and purification—is fundamentally governed by its solubility characteristics.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive published quantitative data, this document synthesizes insights from its molecular architecture to predict its behavior across a spectrum of common organic solvents. Furthermore, it presents a robust, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific laboratory conditions.

Physicochemical Properties and Molecular Structure Analysis

A thorough understanding of a compound's solubility begins with an analysis of its physical and chemical properties. The key properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 16954-05-5 | [3][4] |

| Molecular Formula | C₅H₆Br₂N₂ | [3][4] |

| Molecular Weight | 253.92 g/mol | [3] |

| Physical Form | Solid | [3][4] |

| Purity | Typically ≥98% | [3][4] |

| Storage | Sealed in dry, room temperature | [3][4] |

The solubility behavior of this molecule is a direct consequence of its distinct structural features:

-

Imidazole Core: The central 1H-imidazole ring is aromatic and possesses two nitrogen atoms.[5] This core structure introduces a degree of polarity and the nitrogen atoms can act as hydrogen bond acceptors.

-

Dibromo Substituents: The two bromine atoms at the C4 and C5 positions significantly increase the molecular weight and overall lipophilicity of the molecule. While the C-Br bonds are polarizable, the bromine atoms themselves are hydrophobic and contribute to van der Waals interactions.

-

Dimethyl Substituents: The methyl groups at the N1 and C2 positions further enhance the molecule's nonpolar character and lipophilicity. They effectively shield the polar imidazole core, reducing its potential for strong interactions with highly polar, protic solvents.

Collectively, these features create a molecule that is predominantly nonpolar to moderately polar, with limited hydrogen bonding capability. This structure dictates that its solubility will be highest in solvents that can effectively engage in nonpolar and dipole-dipole interactions.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted.[6] The molecule's enhanced lipophilicity from its four substituents suggests poor aqueous solubility but favorable solubility in a range of organic solvents. A related compound, 4,5-Dibromo-1-methyl-1H-imidazole, is noted to be soluble in common organic solvents like dichloromethane while being only slightly soluble in water, a behavior likely mirrored or amplified by the additional methyl group in the target compound.[5]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The molecule's moderate polarity from the imidazole core may limit its solubility in purely nonpolar solvents like hexane, though it should be more soluble in aromatic solvents like toluene due to potential π-π stacking interactions. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | High | These solvents are expected to be optimal. DCM and THF are excellent solvents for moderately polar compounds, capable of dissolving the molecule without requiring strong hydrogen bonding interactions. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | While the molecule may show some solubility due to the polarity of the imidazole ring, the strong hydrogen-bonding network of protic solvents may not be effectively disrupted, leading to lower solubility compared to aprotic systems. |

| Aqueous | Water | Insoluble | The predominance of hydrophobic bromine and methyl groups makes the molecule poorly suited to dissolve in water.[5] |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[7]

Causality and Self-Validation

This protocol is designed as a self-validating system. The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid. This equilibrium is critical for obtaining a true thermodynamic solubility value. The extended equilibration time, temperature control, and careful filtration are all steps designed to ensure this state is accurately achieved and measured. Running replicates validates the precision of the execution, while analysis of the remaining solid post-experiment (e.g., via melting point or spectroscopy) can confirm the compound's chemical and physical stability under the test conditions.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into several screw-capped glass vials. The amount should be sufficient to ensure a visible excess of solid remains after equilibration.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7] A preliminary time-course study can determine the minimum time required to achieve a stable concentration.

-

-

Phase Separation and Sampling:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and filter the solution into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the collected sample.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

-

Once the solvent is removed, weigh the vial again to determine the mass of the dissolved solid.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (g/L) = (Mass of dissolved solid (g) / Volume of solvent (L))

-

-

Alternatively, using an analytical technique like HPLC-UV:

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Accurately dilute a known volume of the filtered saturated solution.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol described above.

Caption: Experimental workflow for determining compound solubility.

Conclusion

References

- VERTEX AI SEARCH. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- VERTEX AI SEARCH. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- VERTEX AI SEARCH. (n.d.). 4,5-Dibromo-1-methyl-1H-imidazole - Quinoline.

- VERTEX AI SEARCH. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- VERTEX AI SEARCH. (2023, August 31). Solubility of Organic Compounds.

- VERTEX AI SEARCH. (n.d.). This compound - Sigma-Aldrich.

- VERTEX AI SEARCH. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts.

- VERTEX AI SEARCH. (n.d.). 4,5-Dibromo-1-methyl-1H-imidazole | C4H4Br2N2 | CID 2773362 - PubChem.

- VERTEX AI SEARCH. (n.d.). This compound | 16954-05-5 - Sigma-Aldrich.

- VERTEX AI SEARCH. (2025, July 16). This compound | 16954-05-5 - ChemicalBook.

- VERTEX AI SEARCH. (2023, September 14). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole.

- VERTEX AI SEARCH. (n.d.). Structure of 4-bromo-1,2-dimethyl-1 H -imidazole ( ) and selected... - ResearchGate.

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 16954-05-5 [sigmaaldrich.com]

- 4. This compound | 16954-05-5 [sigmaaldrich.com]

- 5. 4,5-Dibromo-1-methyl-1H-imidazole | Chemical Properties, Uses, Safety Data & Reliable Supplier China [quinoline-thiophene.com]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

Introduction: The Strategic Importance of 4,5-Dibromo-1,2-dimethyl-1H-imidazole

An In-Depth Technical Guide to the Stability and Storage of 4,5-Dibromo-1,2-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 16954-05-5) is a halogenated heterocyclic compound that serves as a critical building block in modern synthetic chemistry.[1][2] Its substituted imidazole core is a privileged scaffold in medicinal chemistry, and the two strategically positioned bromine atoms act as highly reactive handles for functionalization. This allows for the construction of complex molecular architectures through reactions like Suzuki or Buchwald-Hartwig cross-coupling, making it invaluable in the development of novel active pharmaceutical ingredients (APIs).[3] Understanding the chemical stability and defining precise storage conditions for this reagent are paramount to ensuring its purity, reactivity, and the ultimate success of multi-step synthetic campaigns. This guide provides a comprehensive analysis of the factors governing the stability of this compound and offers field-proven protocols for its storage and handling.

Pillar 1: Chemical Stability and Degradation Profile

The stability of this compound is governed by the interplay of its aromatic imidazole core, the electron-donating methyl groups, and the reactive C-Br bonds.

Inherent Stability: The core 1,2-dimethyl-1H-imidazole ring possesses significant aromatic character, which imparts a foundational level of stability.[4] The methyl groups at the 1 and 4 positions can further enhance this stability through electronic effects.[3] Under ambient, controlled conditions, the compound is a solid that is relatively stable.[4][5]

Key Sensitivities: The primary drivers of degradation are external environmental factors that can overcome the molecule's inherent stability.

-

Thermal Stress: While relatively stable at room temperature, elevated temperatures can promote degradation.[4] Heat provides the activation energy for undesirable side reactions, potentially leading to slow decomposition over time. For related imidazoles, storage below 35°C is recommended to minimize thermal degradation risks.[6]

-

Photosensitivity: A significant vulnerability of brominated imidazoles is their sensitivity to light.[4] UV radiation can induce the homolytic cleavage of the carbon-bromine bonds, generating radical species that can lead to a cascade of unpredictable and purity-compromising reactions.

-

Moisture and Atmospheric Reactivity: The compound should be stored in a dry environment.[5][7] The imidazole ring has basic properties due to the lone pair of electrons on the nitrogen atom, making it susceptible to reactions with acidic gases or moisture.[4] Furthermore, the presence of moisture can facilitate hydrolysis or other water-mediated degradation pathways.

-

Chemical Incompatibility: The compound is incompatible with strong oxidizing agents, which can react aggressively with the electron-rich imidazole ring, leading to decomposition.[6]

Potential Degradation Pathways: The most probable route of degradation involves the two bromine atoms, which are susceptible to nucleophilic substitution reactions.[4] Trace nucleophiles in the storage environment (e.g., water, alcohols) could, over time and with energy input (heat/light), lead to the formation of mono- or di-substituted impurities.

Caption: Key environmental factors leading to the degradation of the title compound.

Pillar 2: Validated Storage and Handling Protocols

Based on the compound's chemical sensitivities, the following storage and handling protocols are mandated to preserve its integrity and ensure experimental reproducibility.

Quantitative Storage Recommendations:

| Parameter | Condition | Rationale |

| Temperature | Room Temperature (RT), Cool. Avoid >35°C.[5][6][7] | Minimizes risk of thermally induced degradation. |

| Atmosphere | Sealed in a dry environment.[5] | Prevents moisture ingress and subsequent hydrolysis or related reactions. For long-term storage (>1 year), consider storage under an inert atmosphere (Argon or Nitrogen). |

| Light | Protect from light. | Prevents photochemical degradation, particularly cleavage of C-Br bonds.[4] |

| Container | Tightly closed, opaque, or amber glass containers. | Provides a physical barrier against moisture, oxygen, and light.[7] |

| Ventilation | Store in a well-ventilated place.[6][7] | General laboratory safety practice to prevent accumulation of any potential vapors or dust. |

Handling Procedures: Safe and effective handling is crucial for both personnel safety and maintaining compound purity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7][8]

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[7]

-

Dispensing: When dispensing, avoid creating dust.[7] Use appropriate tools (e.g., anti-static spatulas). After dispensing, ensure the container is tightly resealed immediately to minimize atmospheric exposure.

-

Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[7][8]

Pillar 3: Experimental Workflow for Stability Assessment

To validate the stability of a specific batch or test its limits under stress conditions, a structured experimental protocol is necessary. This self-validating workflow ensures that the material's integrity can be empirically confirmed.

Objective: To assess the stability of this compound under accelerated degradation conditions (heat, light, humidity) over a defined time course.

Methodology:

-

Initial Characterization (T=0):

-

Obtain a baseline purity profile of a control sample kept under optimal storage conditions.

-

Techniques:

-

-

Stress Conditions:

-

Aliquot the compound into separate, appropriate containers for each stress condition.

-

Thermal Stress: Place a sample in an oven at a controlled, elevated temperature (e.g., 40°C or 50°C).

-

Photolytic Stress: Expose a sample to a controlled light source (e.g., a photostability chamber with UV and visible light).

-

Hydrolytic Stress (Humidity): Place a sample in a desiccator with a saturated salt solution to create a high-humidity environment (e.g., 75% RH).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 1 week, 2 weeks, 4 weeks), remove an aliquot from each stress condition.

-

Analyze each stressed sample using the same analytical methods as in the initial characterization (HPLC is typically the primary tool for purity assessment).

-

-

Data Analysis and Interpretation:

-

Compare the purity profiles of the stressed samples to the T=0 control.

-

Calculate the percentage of degradation for each condition.

-

Identify any significant degradation peaks in the chromatogram and, if possible, characterize them using LC-MS to hypothesize degradation pathways.

-

Caption: A logical workflow for conducting a stress stability study.

Conclusion

This compound is a robust synthetic intermediate when stored and handled correctly. Its primary liabilities are sensitivity to light, heat, and moisture, as well as incompatibility with strong oxidizers. Adherence to the storage conditions outlined in this guide—specifically, storage in a cool, dry, dark environment within a tightly sealed, inert container—is critical for preserving its chemical integrity. By implementing these protocols and understanding the compound's stability profile, researchers can ensure the reliability of their starting material, leading to more consistent and successful outcomes in drug discovery and development.

References

- This compound - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 4,5-Dibromo-1-methyl-1H-imidazole - Quinoline. (n.d.). Quinoline.

- SAFETY DATA SHEET. (2018, August 20). Chemical Book.

- SAFETY DATA SHEET - Fisher Scientific. (2010, January 21). Fisher Scientific.

- SAFETY DATA SHEET. (2010, November 16). Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). Sigma-Aldrich.

- This compound (CAS No. 16954-05-5) SDS - Guidechem. (n.d.). Guidechem.

- This compound | 16954-05-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. (2023, September 14). Thieme Connect.

- Structure of 4-bromo-1,2-dimethyl-1 H -imidazole ( ) and selected... - ResearchGate. (n.d.). ResearchGate.

- Safety Data Sheet: Imidazole - Carl ROTH. (n.d.). Carl ROTH.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, April 30). Thermo Fisher Scientific.

- Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block. (n.d.). Autech.

- 4,5-DIBROMO-1-METHYL-1H-IMIDAZOLE 1003-50-5 wiki - Guidechem. (n.d.). Guidechem.

- Spectroscopic and Synthetic Insights into 4,5-Dibromo-2-phenyl-1H-imidazole: A Technical Overview - Benchchem. (n.d.). Benchchem.

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. 4,5-Dibromo-1-methyl-1H-imidazole | Chemical Properties, Uses, Safety Data & Reliable Supplier China [quinoline-thiophene.com]

- 5. This compound | 16954-05-5 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. acrospharma.co.kr [acrospharma.co.kr]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

Introduction: The Versatility of the Imidazole Scaffold

An In-Depth Technical Guide to the Electronic Properties of Dibrominated Imidazole Systems

Imidazole derivatives are a cornerstone in both medicinal chemistry and materials science, largely due to their unique electronic structure and synthetic accessibility.[1][2][3] The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is an electron-rich aromatic system.[4][5] This inherent electronic character allows it to participate in a wide range of biological interactions and serve as a versatile building block for functional materials.[6][7][8] The introduction of bromine atoms onto this scaffold, creating dibrominated imidazole systems, provides a powerful method for fine-tuning the molecule's electronic properties.[1][9] The position and number of these halogen substituents can significantly alter electron density distribution, orbital energy levels, and intermolecular interactions, thereby modulating the compound's reactivity and function.[1][9] This guide offers an in-depth exploration of the synthesis, theoretical underpinnings, and experimental characterization of the electronic properties of dibrominated imidazoles, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these remarkable systems.

I. Synthesis of Dibrominated Imidazoles: A Strategic Approach

The synthesis of dibrominated imidazoles can be achieved through various routes, often starting from the parent imidazole or a substituted precursor.[10][11] A common and effective method involves the direct bromination of an existing imidazole derivative using a suitable brominating agent, such as N-bromosuccinimide (NBS).[12] The choice of solvent and reaction conditions plays a crucial role in achieving the desired regioselectivity and yield.[12]

Experimental Protocol: Synthesis of 4,5-dibromo-1,2-dimethyl-1H-imidazole

This protocol is adapted from a scalable synthesis method and demonstrates the direct bromination of a dimethylimidazole precursor.[12]

Materials:

-

1,2-dimethyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-dimethyl-1H-imidazole in DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C. The addition of NBS is a critical step; a slow, controlled addition is necessary to manage the exothermic nature of the reaction and prevent side product formation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to ensure the complete consumption of the starting material.

-

Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. This step neutralizes any acidic byproducts.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL). The choice of ethyl acetate as the extraction solvent is based on its ability to effectively dissolve the product while being immiscible with the aqueous phase.

-

Combine the organic layers and wash with brine. This removes any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

II. Theoretical Framework: Unveiling Electronic Properties with Computational Chemistry

Density Functional Theory (DFT) has become an indispensable tool for predicting and understanding the electronic properties of imidazole derivatives.[6][13][14] By solving the Schrödinger equation for a given molecule, DFT calculations can provide valuable insights into its electronic structure, reactivity, and spectroscopic behavior.[14]

Key Concepts in DFT Analysis:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior.[15] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.[15] The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.[15][16]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions and reaction mechanisms.[13]

The introduction of bromine atoms, being electron-withdrawing, is expected to lower both the HOMO and LUMO energy levels and influence the overall MEP of the imidazole ring.[9]

III. Experimental Characterization: Validating Theoretical Predictions

While computational methods provide a powerful predictive framework, experimental validation is essential for confirming the electronic properties of newly synthesized dibrominated imidazoles. A combination of spectroscopic and electrochemical techniques is typically employed.

A. Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the molecular structure of the synthesized compounds.[14]

-

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be correlated with theoretical predictions from DFT calculations.[13][17]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption maxima can be correlated with the HOMO-LUMO energy gap calculated by DFT.[14]

B. Electrochemical Techniques

Cyclic Voltammetry (CV) is a powerful electrochemical method used to determine the redox properties of a molecule, providing experimental values for the HOMO and LUMO energy levels.

Experimental Protocol: Cyclic Voltammetry of a Dibrominated Imidazole Derivative

Materials:

-

Dibrominated imidazole sample

-

Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6)

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Prepare a solution of the dibrominated imidazole derivative in the chosen solvent containing the supporting electrolyte. The supporting electrolyte is crucial for ensuring conductivity of the solution.

-

Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Connect the electrodes to the potentiostat.

-

Scan the potential from an initial value to a final value and back again at a specific scan rate (e.g., 100 mV/s). The potential range should be chosen to encompass the oxidation and reduction events of the compound.

-

Record the resulting voltammogram (current vs. potential).

-

From the voltammogram, determine the onset potentials for the first oxidation (E_ox) and first reduction (E_red) processes.

-

The HOMO and LUMO energy levels can be estimated using the following empirical equations (referenced against the ferrocene/ferrocenium (Fc/Fc+) couple):

-